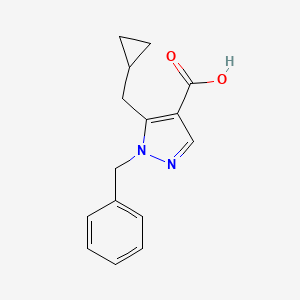
1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid is a heterocyclic compound that features a pyrazole ring substituted with benzyl and cyclopropylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with cyclopropylmethyl ketone, followed by cyclization with a suitable carboxylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
科学研究应用
1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
相似化合物的比较
- 1-Benzyl-3-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid
- 1-Benzyl-5-(cyclopropylmethyl)-1H-imidazole-4-carboxylic Acid
- 1-Benzyl-5-(cyclopropylmethyl)-1H-indazole-4-carboxylic Acid
Uniqueness: 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
生物活性
1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2241053-14-3) is a pyrazole derivative with potential applications in medicinal chemistry. Its unique structure provides a platform for exploring various biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.30 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves the cyclization of benzylhydrazine with cyclopropylmethyl ketone, followed by carboxylation. The compound's mechanism of action includes binding to specific enzymes or receptors, modulating their activities to exert biological effects, particularly in inflammation pathways .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit certain enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. The specific mechanisms involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Significant interest surrounds the compound's anticancer activity. It has been tested against several cancer cell lines, including pancreatic and sarcoma cells, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's ability to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, positions it as a candidate for further development in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory enzymes | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Reduces proliferation in cancer cell lines |
Table 2: Inhibition Potency Against LDH
Case Studies
A notable study focused on the optimization of pyrazole-based inhibitors highlighted the effectiveness of this compound as an LDH inhibitor. The study utilized high-throughput screening and structure-based design to identify lead compounds with low nanomolar inhibition against LDHA and LDHB enzymes, demonstrating its potential as a therapeutic agent in cancer treatment .
属性
IUPAC Name |
1-benzyl-5-(cyclopropylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)13-9-16-17(14(13)8-11-6-7-11)10-12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUNMSIQFXPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C(C=NN2CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














